N-acetylsphinganine

Descripción general

Descripción

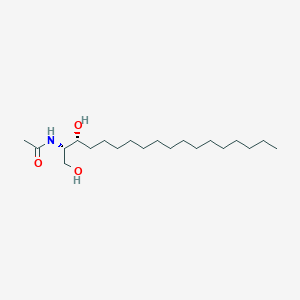

N-acetylsphinganine, also known as N-(1,3-dihydroxyoctadecan-2-yl)ethanimidic acid, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .

Molecular Structure Analysis

N-acetylsphinganine is a dihydroceramide in which the ceramide acyl group is specified as acetyl . The molecular formula is C20H39NO3 .Physical And Chemical Properties Analysis

N-acetylsphinganine has a molecular weight of 341.529 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 532.4±50.0 °C at 760 mmHg and a melting point of 93-96ºC .Aplicaciones Científicas De Investigación

Cancer Research

C2 Dihydroceramide has been found to play a significant role in cancer research . It is involved in various biological processes distinct from those involving ceramides, including cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses .

Metabolic Diseases

The plasma concentration of C2 Dihydroceramide has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . This makes it a potential biomarker in pathologies ranging from diabetes to cancer and neurodegenerative diseases .

Lipid Standard in Sphingolipid Analysis

C2 Dihydroceramide has been used as a lipid standard in the analysis of sphingolipids by tandem mass spectrometry . This helps in the identification and quantification of various sphingolipids in biological samples .

Stress Induction in Embryos

C2 Dihydroceramide is suitable for inducing stress in embryos to study stress-induced apoptosis in larval embryos of Japanese flounder . This can help in understanding the mechanisms of stress response in marine organisms .

Control in Neurological Studies

Dihydroceramide C2 has been used as a negative control to study its effects on dopaminergic neuroblastoma cells . This helps in understanding the role of ceramides and their derivatives in neurological conditions .

Control in Reproductive Studies

It has also been used as a negative control to study its effects on acrosomal exocytosis in boar spermatozoa . This can provide insights into the role of sphingolipids in reproductive biology .

Alzheimer’s Disease Research

N-acetylsphinganine has been found to influence the aggregation of metal-free Aβ and metal–Aβ, which are associated with Alzheimer’s disease . It can neutralize the ability to exacerbate the cytotoxicity triggered by metal-free Aβ and metal–Aβ .

Ceramide Accumulation-Related Muscle Disorders

N-acetylcysteine, an antioxidant, has been found to alleviate impaired muscular function resulting from sphingosine phosphate lyase functional deficiency-induced sphingoid base and ceramide accumulation . This suggests that N-acetylsphinganine could be involved in ceramide-accumulation-related muscle disorders .

Mecanismo De Acción

Target of Action

C2 Dihydroceramide, also known as N-acetylsphinganine, primarily targets the ABCA1-mediated cholesterol efflux to apolipoprotein A-I (apoA-I) without causing cytotoxicity . It is a type of sphingolipid that was once regarded as biologically inactive .

Mode of Action

C2 Dihydroceramide interacts with its targets by enhancing the ABCA1-mediated cholesterol efflux to apoA-I . This interaction results in changes in cholesterol levels in the body, which can have significant effects on various biological processes.

Biochemical Pathways

C2 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . The final step of the de novo synthesis pathway is the linkage of one of a variety of fatty acids to sphinganine by (dihydro)ceramide synthase (CerS) to produce dihydroceramide . Six different CerS enzymes can catalyze the reduction of dihydroceramide to ceramide, depending on the length of the fatty acid chain bound to sphinganine .

Pharmacokinetics

It is known that dihydroceramides accumulate to a far greater extent in tissues than previously thought .

Result of Action

The action of C2 Dihydroceramide results in various biological processes distinct from those involving ceramides. These processes include cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . In addition, their plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action, efficacy, and stability of C2 Dihydroceramide can be influenced by various environmental factors. For instance, systemic hypoxia and oxidative stress inhibit DES1, causing dihydroceramide to accumulate in cells . This accumulation is thought to inhibit cell cycle progression as part of the general response to hypoxia .

Propiedades

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJGESKKUOMBCT-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156452 | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetylsphinganine | |

CAS RN |

13031-64-6 | |

| Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl dihydrosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL DIHYDROSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

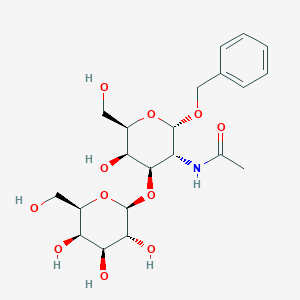

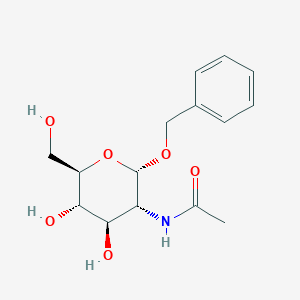

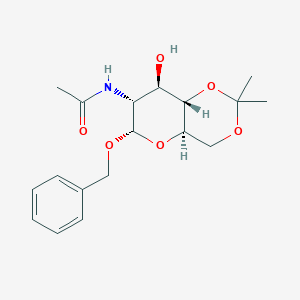

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-acetylsphinganine (C2-dihydroceramide)?

A1: N-acetylsphinganine, also known as C2-dihydroceramide, is a cell-permeable dihydroceramide analog. It is often used as a negative control in experiments studying the biological effects of ceramide. [, , , , , , , , , ]

Q2: How does C2-dihydroceramide differ from C2-ceramide?

A2: C2-dihydroceramide lacks the 4,5-trans double bond present in the sphingosine backbone of C2-ceramide. This structural difference significantly impacts its biological activity, rendering it largely inactive compared to C2-ceramide. [, , , , , ]

Q3: Does C2-dihydroceramide have any biological effects?

A3: While generally considered inactive, C2-dihydroceramide has been reported to show some biological activity at higher concentrations compared to C2-ceramide. For instance, it can induce a small degree of membrane leakage at a high ceramide-to-lipid ratio. []

Q4: Why is C2-dihydroceramide used as a negative control for C2-ceramide?

A4: Due to its structural similarity to C2-ceramide but significantly lower biological activity, C2-dihydroceramide serves as an ideal negative control in experiments. This allows researchers to discern if the observed effects are specifically due to C2-ceramide's mechanism of action or related to non-specific effects. [, , , , , , , , , ]

Q5: What is the molecular formula and weight of N-acetylsphinganine?

A5: The molecular formula of N-acetylsphinganine is C20H41NO3. Its molecular weight is 343.55 g/mol.

Q6: Is there any spectroscopic data available for N-acetylsphinganine?

A6: Yes, mass spectrometry data is available for various deuterium-labeled forms of bis-O-trimethylsilyl-N-acetylsphinganine. []

Q7: Does C2-dihydroceramide possess any catalytic properties?

A7: Based on the available research, C2-dihydroceramide does not appear to exhibit any inherent catalytic properties. Its primary use in these studies is as a negative control molecule in cell signaling and apoptosis research.

Q8: How does the lack of the 4,5-trans double bond affect the activity of C2-dihydroceramide?

A10: The 4,5-trans double bond in C2-ceramide is crucial for its biological activity. C2-dihydroceramide, lacking this double bond, shows significantly reduced or absent activity in various cellular processes like apoptosis, nitric oxide production, and modulation of calcium channels. [, , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)